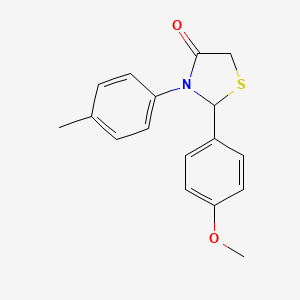![molecular formula C20H31NO5 B4922428 1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4922428.png)
1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine oxalate, commonly known as DMXB-A, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinic acetylcholine receptor agonists and has been found to have a unique mechanism of action, which makes it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
DMXB-A acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is highly expressed in the central nervous system. Activation of α7nAChR has been shown to improve cognitive function, memory, and attention by modulating the release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects:
DMXB-A has been found to have various biochemical and physiological effects in animal models. The compound has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are essential for cognitive function. DMXB-A has also been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the compound has some limitations, including its poor solubility in water and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
DMXB-A has significant potential for the treatment of various neurological disorders, and several future directions can be explored to further understand its mechanism of action and therapeutic applications. These include:
1. Development of more potent and selective α7nAChR agonists that can cross the blood-brain barrier.
2. Investigation of the long-term effects of DMXB-A on cognitive function, memory, and attention in animal models.
3. Clinical trials to evaluate the safety and efficacy of DMXB-A in humans with neurological disorders.
4. Exploration of the potential of DMXB-A as a neuroprotective agent in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
5. Investigation of the potential of DMXB-A in the treatment of other neurological disorders such as epilepsy and multiple sclerosis.
Conclusion:
In conclusion, DMXB-A is a novel compound that has significant potential for the treatment of various neurological disorders. The compound acts as a selective α7nAChR agonist and has been found to improve cognitive function, memory, and attention in animal models. DMXB-A has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. Several future directions can be explored to further understand the mechanism of action and therapeutic potential of DMXB-A.
Synthesemethoden
DMXB-A can be synthesized using a multistep process that involves the reaction of 4-(2,4-dimethylphenoxy)butylamine with 4-methylpiperidine-4-carboxylic acid. The resulting product is then treated with oxalic acid to obtain DMXB-A oxalate salt. This synthesis method has been optimized to yield high purity and yield of DMXB-A.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been found to improve cognitive function, memory, and attention in animal models of these disorders.
Eigenschaften
IUPAC Name |
1-[4-(2,4-dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-15-8-11-19(12-9-15)10-4-5-13-20-18-7-6-16(2)14-17(18)3;3-1(4)2(5)6/h6-7,14-15H,4-5,8-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCUTTUPGYODPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922355.png)
![3-bromo-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4922362.png)


![1-(cyclopropylmethyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4922381.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B4922385.png)
![N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4922388.png)
![6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4922393.png)
![N-(3-methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B4922408.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]dipropanoate](/img/structure/B4922415.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4922421.png)

![1-isopropyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4922436.png)
![9-[2-(2-fluorophenoxy)ethyl]-9H-carbazole](/img/structure/B4922442.png)